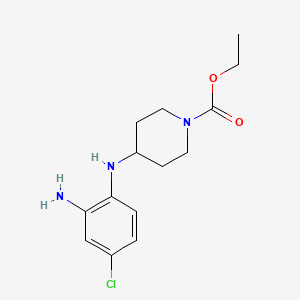

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate

Description

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS: 53786-45-1) is a piperidine-derived compound featuring a 2-amino-4-chlorophenyl substituent. Its synthesis involves functionalization of the piperidine ring at the 4-position with an aniline derivative, creating a secondary amine linkage. While the compound is listed in commercial inventories, its availability is currently discontinued, limiting widespread application in research .

Properties

IUPAC Name |

ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-2-20-14(19)18-7-5-11(6-8-18)17-13-4-3-10(15)9-12(13)16/h3-4,9,11,17H,2,5-8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCPQDDCMQRJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057765 | |

| Record name | Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53786-45-1 | |

| Record name | Ethyl 4-[(2-amino-4-chlorophenyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53786-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053786451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK7KX7K5VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Preparation of 2-Amino-4-Chloroaniline

- Reaction : Reduction of 2-nitro-4-chloroaniline using a reducing agent such as iron powder or catalytic hydrogenation.

- Conditions : Acidic medium (e.g., HCl) at elevated temperatures.

- Outcome : Formation of 2-amino-4-chloroaniline, which serves as the primary aromatic amine for further reactions.

Step 2: Activation of Piperidine Derivative

- Starting Material : Piperidine-1-carboxylic acid.

- Reaction : Conversion to an activated intermediate such as a piperidine acid chloride or anhydride.

- Reagents : Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

- Conditions : Anhydrous solvents like dichloromethane under inert atmosphere.

Step 3: Coupling Reaction

- Reaction : The activated piperidine derivative is reacted with 2-amino-4-chloroaniline.

- Catalyst/Base : Triethylamine (TEA) or pyridine to neutralize by-products.

- Conditions : Stirring at room temperature or mild heating (40–50°C).

- Outcome : Formation of the intermediate amide bond.

Step 4: Esterification

- Reaction : Conversion of the carboxylic acid group to an ethyl ester.

- Reagents : Ethanol in the presence of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions : Refluxing ethanol for several hours.

- Outcome : Final product, this compound.

Reaction Scheme

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Reduction | Fe/HCl, heat | 2-Amino-4-Chloroaniline |

| 2 | Activation | SOCl₂, anhydrous CH₂Cl₂ | Piperidine Acid Chloride |

| 3 | Coupling | TEA, mild heat | Amide Intermediate |

| 4 | Esterification | Ethanol, H₂SO₄, reflux | Final Compound |

Analytical Data and Observations

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H20ClN3O2 |

| Molecular Weight | 297.78 g/mol |

| Boiling Point | ~475.6°C |

| Density | ~1.3 g/cm³ |

Key Notes:

- The reaction efficiency depends on the purity of starting materials and control over reaction conditions such as temperature and solvent choice.

- Side reactions, such as hydrolysis during esterification, must be minimized by maintaining anhydrous conditions.

Chemical Reactions Analysis

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is widely used in scientific research due to its various properties:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is primarily related to its role as an impurity in Domperidone. Domperidone acts as a dopamine receptor antagonist, blocking dopamine receptors in the peripheral nervous system without crossing the blood-brain barrier . This action helps in reducing nausea and vomiting by inhibiting dopamine’s effects on the gastrointestinal tract .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Comparisons

Key Observations :

- Replacement of the chlorophenyl with a methylpyridinyl group () introduces aromatic nitrogen, affecting electronic properties and binding affinity (e.g., iNOS inhibition with binding energy −6.91 kcal/mol) .

Key Observations :

- The reference compound’s structural analogs exhibit varying binding affinities depending on substituents. The methylpyridinyl derivative’s strong iNOS binding highlights the role of heterocyclic groups in target engagement .

- The absence of biological data for the 2-amino-4-chloro derivative underscores the need for further pharmacological profiling.

Physicochemical and Crystallographic Properties

This compound vs. Schiff Base Derivatives

- Crystallography: A related Schiff base derivative (GSPC) with ethyl 4-amino-1-piperidine carboxylate adopts an enamine-enamine tautomeric form in the solid state, stabilized by intramolecular hydrogen bonds (N–H···O) . This suggests that the reference compound may exhibit similar tautomerism, influencing stability and reactivity.

- Solubility: The chloroform-soluble GSPC derivative maintains symmetry in solution, whereas the reference compound’s 2-amino-4-chloro substituent may enhance aqueous solubility compared to nitro or bromophenyl analogs .

Commercial Availability and Regulatory Status

Table 3: Commercial and Regulatory Comparisons

Key Observations :

- The reference compound’s discontinued status contrasts with the commercial availability of its nitro- and non-amino analogs .

- Regulatory documentation (e.g., safety data sheets) is more comprehensive for the 4-chlorophenyl analog (CAS 37656-66-9), facilitating safer handling in industrial settings .

Biological Activity

Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS Number: 53786-45-1) is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, pharmacological significance, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClN₃O₂ |

| Molecular Weight | 297.78 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 475.6 ± 45.0 °C at 760 mmHg |

| Flash Point | 241.4 ± 28.7 °C |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been evaluated against various pathogens using methods such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- In Vitro Evaluation : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating effective inhibition of bacterial growth .

- Biofilm Formation Inhibition : The compound also showed promise in preventing biofilm formation, which is critical in treating chronic infections where biofilms protect bacteria from antibiotics .

Pharmacological Significance

This compound is recognized as an impurity of Domperidone, a peripheral dopamine receptor antagonist used primarily for nausea and vomiting . Its structural similarity to other pharmacologically active compounds suggests potential applications in similar therapeutic areas.

Study on Antimicrobial Activity

A comprehensive study focused on the antimicrobial evaluation of various derivatives, including this compound, revealed that certain modifications to the piperidine structure could enhance its bioactivity. The study reported:

- Effective Derivatives : Compounds with similar structural motifs exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, indicating strong antibacterial properties .

- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Structural Analysis and Optimization

Further research into the structural optimization of piperidine derivatives has indicated that modifications can lead to improved pharmacokinetic profiles, enhancing solubility and stability while maintaining or increasing biological activity .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate?

- Structural Features : The compound contains a piperidine ring substituted with an ethyl carboxylate group at position 1 and a 2-amino-4-chlorophenylamino moiety at position 4. The presence of hydrogen bond donors (2) and acceptors (8) facilitates interactions with biological targets .

- Physicochemical Properties : Molecular weight = 380.49 g/mol; logP = 1.159 (lipophilicity), logD = -1.608 (pH-dependent distribution), and polar surface area = 73.95 Ų (solubility and permeability indicators). Confirmation of structure can be achieved via X-ray crystallography using SHELX programs for refinement .

Q. What synthetic strategies are reported for this compound?

- Core Synthesis : Typically involves coupling a piperidine derivative (e.g., ethyl 4-aminopiperidine-1-carboxylate) with 2-amino-4-chloroaniline via nucleophilic substitution or Buchwald-Hartwig amination. Intermediate purification may employ column chromatography (e.g., petroleum ether/EtOAc eluent systems) .

- Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups for amine protection and subsequent cleavage with trifluoroacetic acid (TFA) is common in analogous piperidine syntheses .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring inform stereochemical influences on biological activity?

- Methodology : Apply Cremer-Pople puckering coordinates to quantify ring distortion using X-ray crystallography data. Compare energy-minimized conformations (via DFT calculations) with experimental structures to identify bioactive conformers .

- Case Study : Substituents at position 4 of the piperidine ring may induce chair or boat conformations, altering binding affinity to targets like kinases or proteases .

Q. What methodological approaches resolve contradictions in pharmacological screening data across different libraries?

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition assays) to verify hits from screening libraries like the Akt-Targeted Library (14,764 compounds) or ChemoGenomic Annotated Library (89,798 compounds) .

- Statistical Analysis : Apply false discovery rate (FDR) correction to high-throughput screening data to minimize false positives. Normalize activity values against positive/negative controls .

Q. How can computational modeling optimize the compound’s electronic properties for target binding?

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases from the Human Proteases Annotated Library). Focus on π-π stacking between the chlorophenyl group and hydrophobic pockets .

- SAR Studies : Modify substituents (e.g., replacing ethyl carboxylate with methyl or tert-butyl esters) to assess steric/electronic effects on potency. Use DFT to calculate charge distribution and frontier molecular orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.